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Compound of Interest

Compound Name: 2-bromo-2-phenylacetic acid

Cat. No.: B146123 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of 2-bromo-2-phenylacetic acid and its positional isomers, 2-

bromophenylacetic acid and 4-bromophenylacetic acid. This guide provides a detailed analysis

of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

The precise identification of isomers is a critical step in chemical synthesis and drug

development, where even subtle structural variations can lead to significant differences in

biological activity and pharmacological properties. This guide offers a side-by-side

spectroscopic comparison of three isomers of brominated phenylacetic acid: 2-bromo-2-
phenylacetic acid (α-bromo), 2-bromophenylacetic acid (ortho-bromo), and 4-

bromophenylacetic acid (para-bromo). The distinct substitution patterns on the phenyl ring and

the aliphatic chain give rise to unique spectral fingerprints, enabling their unambiguous

differentiation.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

2-Bromo-2-

phenylacetic acid
~10.0 Broad Singlet 1H -COOH

7.5-7.3 Multiplet 5H Aromatic C-H

~5.3 Singlet 1H α-CH

2-

Bromophenylace

tic acid

11.0-10.0 Broad Singlet 1H -COOH

7.60 Doublet 1H Ar-H

7.35-7.15 Multiplet 3H Ar-H

3.85 Singlet 2H -CH₂-

4-

Bromophenylace

tic acid

~11.0 Broad Singlet 1H -COOH

7.48 Doublet 2H Ar-H

7.20 Doublet 2H Ar-H

3.62 Singlet 2H -CH₂-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

2-Bromo-2-phenylacetic acid ~170-175 C=O

~128-138 Aromatic C

~45-55 α-C

2-Bromophenylacetic acid ~176 C=O

134.5, 133.0, 131.8, 129.5,

127.8, 123.0
Aromatic C

~41.5 -CH₂-

4-Bromophenylacetic acid ~177 C=O

133.2, 132.0, 131.2, 122.0 Aromatic C

~40.5 -CH₂-

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin
Film)
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Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

2-Bromo-2-phenylacetic acid 3300-2500 (broad) O-H stretch (Carboxylic acid)

~1700 C=O stretch (Carboxylic acid)

~1200 C-O stretch

~700 C-Br stretch

2-Bromophenylacetic acid 3300-2500 (broad) O-H stretch (Carboxylic acid)

~1710 C=O stretch (Carboxylic acid)

~1290 C-O stretch

~750
C-Br stretch / Ortho-

disubstituted benzene

4-Bromophenylacetic acid 3300-2500 (broad) O-H stretch (Carboxylic acid)

~1700 C=O stretch (Carboxylic acid)

~1280 C-O stretch

~820
C-Br stretch / Para-

disubstituted benzene

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)
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Compound Key m/z Fragments Interpretation

2-Bromo-2-phenylacetic acid 214/216 [M]⁺
Molecular ion (presence of Br

isotopes)

135 [M-Br]⁺

91 [C₇H₇]⁺ (tropylium ion)

2-Bromophenylacetic acid 214/216 [M]⁺
Molecular ion (presence of Br

isotopes)

169/171 [M-COOH]⁺

135 [M-Br-CO]⁺

90 [C₇H₆]⁺

4-Bromophenylacetic acid 214/216 [M]⁺
Molecular ion (presence of Br

isotopes)

170/172 [M-COOH]⁺

135 [M-Br-CO]⁺

90 [C₇H₆]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified acid isomer in approximately 0.6 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16
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Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent such as

methylene chloride.

Place a drop of the solution onto a potassium bromide (KBr) or sodium chloride (NaCl) salt

plate.

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[1]

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of the clean salt plate should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by gas chromatography (GC-MS).

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Ionization energy: 70 eV

Mass range: m/z 40-300

Scan rate: 1 scan/s

The instrument should be tuned and calibrated according to the manufacturer's

specifications.

Experimental Workflow
The logical flow for the spectroscopic comparison of the 2-bromo-2-phenylacetic acid
isomers is outlined in the diagram below.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Comparative Analysis

Conclusion
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Caption: Experimental workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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